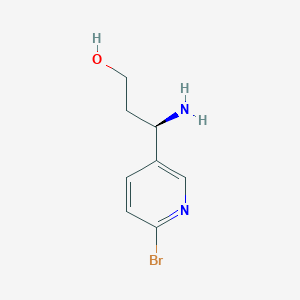
(3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL: is a chiral compound with a specific configuration at the third carbon atom. This compound features an amino group, a brominated pyridine ring, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated pyridine ring can undergo reduction to remove the bromine atom.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include de-brominated pyridine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of bioactive compounds.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(6-iodo(3-pyridyl))propan-1-OL
Comparison:
- The brominated compound is unique due to the specific electronic and steric effects imparted by the bromine atom.
- Compared to its chloro, fluoro, and iodo analogs, the brominated version may exhibit different reactivity and binding affinities, making it suitable for distinct applications.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(6-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1 |
InChI Key |
YFGWNCAQHZXRDA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CCO)N)Br |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















